apterous protein
Description
Properties
CAS No. |
147756-66-9 |
|---|---|
Molecular Formula |
C40H54O |
Synonyms |
apterous protein |
Origin of Product |
United States |
Molecular Architecture and Functional Domains of Apterous Protein
Structural Organization of Apterous Protein
This compound contains two N-terminal cysteine-rich LIM domains and a C-terminal homeodomain. scispace.compnas.orgbiologists.comuniprot.org The LIM domains are characterized as cysteine/histidine-rich zinc-finger domains. pnas.orgbiologists.comembopress.org The arrangement of these domains is conserved in Apterous orthologs across different species, including mammals. pnas.org
LIM Domains and their Role in Protein-Protein Interactions
The LIM domains of Apterous are primarily involved in mediating protein-protein interactions. sdbonline.orgbiologists.combiologists.comnih.gov These domains can facilitate the formation of dimers with identical or different LIM domains or bind to distinct proteins. sdbonline.org In the context of LIM-homeodomain proteins, LIM domains can function as negative regulatory domains, potentially inhibiting the DNA-binding activity of the homeodomain. sdbonline.orgbiologists.combiologists.com The LIM domains of Apterous are essential for its function in vivo. biologists.comnih.gov Studies using Drosophila have shown that while the Apterous LIM domains can be replaced by those of another family member for normal wing structure development, they are not interchangeable during processes like axon pathfinding, suggesting that these domains mediate different protein interactions in different developmental contexts and contribute to the specificity of target gene selection. biologists.comnih.gov
Homeodomain and its DNA-Binding Activity
The homeodomain is a sequence-specific DNA-binding motif found in this compound. scispace.comnih.govpnas.orgbiologists.comuniprot.org This domain is crucial for Apterous to bind to target DNA sequences, thereby regulating gene expression. scispace.comnih.govpnas.orgbiologists.comuniprot.org The homeodomain is essential for Apterous function. biologists.com Evidence suggests that the LIM domains can negatively regulate the DNA-binding activity of the homeodomain, and interaction with LIM domain-binding cofactors can release this inhibition. sdbonline.orgbiologists.combiologists.comembopress.org
Transcriptional Regulatory Mechanisms of this compound Activity
Apterous functions as a transcription factor, regulating the expression of target genes through various mechanisms, including direct DNA binding and the formation of cofactor complexes. scispace.combiologists.comnih.govnih.govpnas.orgsdbonline.orgnih.govmdpi.com
Direct DNA Binding and Promoter/Enhancer Interactions
Apterous can directly bind to DNA regulatory elements, such as promoters and enhancers, to control the transcription of downstream genes. pnas.orgnih.govmdpi.com The homeodomain is responsible for this sequence-specific DNA binding. scispace.comnih.govpnas.orgbiologists.comuniprot.org Studies have identified enhancer regions that are regulated by Apterous, highlighting its role in controlling spatial and temporal gene expression patterns during development. nih.govnih.govelifesciences.org
Cofactor Complex Formation: this compound and Chip (dLDB)
A key mechanism regulating Apterous activity involves the formation of a complex with the cofactor Chip, also known as dLDB (LIM domain-binding protein). scispace.comnih.govbiologists.comnih.govnih.govsdbonline.orgnih.govplos.orgbiologists.com Chip is a highly conserved protein that interacts with LIM domains and promotes the dimerization of nuclear LIM proteins. pnas.orgnih.gov The interaction between Apterous and Chip is essential for Apterous function in vivo. biologists.comnih.gov Chip contains a LIM-interaction domain that binds to the LIM domains of Apterous. biologists.complos.org Chip also has a self-interacting dimerization domain, allowing it to form dimers. biologists.com A dimer of Chip can bridge two molecules of Apterous, leading to the formation of a tetrameric complex. biologists.combiologists.com This multimeric complex is considered the functional unit through which Apterous acts in processes like neuronal differentiation and wing development. biologists.combiologists.complos.org
Role of Chip in this compound Activity and Stability
Chip plays a critical role in potentiating Apterous activity. nih.govbiologists.compnas.org The formation of a complex with Chip is required for Apterous activity in developmental processes such as wing development and axon guidance. biologists.combiologists.comnih.gov Evidence suggests that complex formation with Chip and DNA can stabilize this compound levels in vivo. biologists.comnih.gov In the absence of Chip, this compound levels are reduced. biologists.com This indicates that Chip binding protects Apterous from degradation. biologists.com Furthermore, the relative amounts of Apterous and Chip are critical for proper developmental processes, suggesting that the stoichiometry of the complex is important for its function. nih.govembopress.org Chip's interaction with Apterous, mediated by the LIM domains, is crucial for regulating Apterous activity levels. biologists.comnih.gov
Stoichiometry of this compound and Chip Complex Formation
The functional activity of this compound in processes like dorso-ventral patterning of the Drosophila wing is highly dependent on its interaction with the co-factor Chip (dLDB/NLI) embopress.orgbiologists.comembopress.orgnih.gov. Chip is a ubiquitously expressed nuclear protein that acts as a bridge between LIM-HD proteins embopress.orgsdbonline.orgembopress.orgbiologists.com.
Research indicates that Apterous and Chip form a multimeric functional complex embopress.orgembopress.orgnih.gov. A widely supported model proposes the formation of a tetrameric complex consisting of two molecules of Apterous bridged by a dimer of Chip embopress.orgembopress.orgbiologists.com. This tetrameric structure is thought to be the active form of the complex in vivo embopress.orgembopress.orgbiologists.com. Chip proteins contain a homodimerization domain, typically located at the N-terminus, which facilitates the formation of Chip dimers embopress.orgembopress.org. Each Chip molecule in the dimer can then interact with the LIM domains of an Apterous molecule through its LIM-interacting domain embopress.orgembopress.org.
The stoichiometry of Apterous and Chip within this complex is critical for its function embopress.orgembopress.orgnih.gov. Studies have shown that alterations in the relative expression levels of Apterous and Chip can lead to developmental defects similar to those observed in apterous loss-of-function mutants embopress.orgembopress.orgnih.gov. For instance, both a lack and an excess of Chip function can mimic apterous lack-of-function phenotypes embopress.orgnih.gov. Overexpression of Chip can cause severe reductions in wing size and margin, a phenotype that can be rescued by the co-overexpression of Apterous embopress.orgembopress.orgembopress.org. This provides strong evidence that the correct balance, or stoichiometry, between Apterous and Chip is essential for the formation of the functional complex and subsequent proper development embopress.orgembopress.orgembopress.org.
The formation of the Apterous-Chip complex is also important for the stability of this compound in vivo biologists.comnih.gov. Complex formation with Chip and DNA appears to protect Apterous from destabilization biologists.comnih.gov.
A proposed model for the tetrameric complex formation is illustrated below:
| Component | Number of Molecules in Complex | Interacting Domain(s) |
| This compound | 2 | LIM domains embopress.orgembopress.org |
| Chip Protein | 2 | Homodimerization domain (self-interaction), LIM-interacting domain (with Apterous) embopress.orgembopress.org |
Regulation by Competitive Inhibitors: dLMO
Apterous activity is subject to regulation by competitive inhibitors, notably the protein dLMO (also known as Beadex) in Drosophila biologists.comnih.govbiologists.comnih.gov. dLMO is a LIM-only protein, meaning it contains LIM domains but lacks a homeodomain biologists.comnih.gov.
dLMO has been shown to act as a competitive inhibitor of Apterous by competing with Apterous for binding to the co-factor Chip biologists.comnih.govbiologists.comnih.gov. Both Apterous and dLMO contain LIM domains that can interact with Chip biologists.comnih.govresearchgate.net. However, studies suggest that dLMO may compete more effectively with Apterous for Chip binding biologists.com. This difference in binding affinity contributes to the regulatory mechanism biologists.comnih.gov.
When dLMO is present at sufficient levels, it can displace Apterous from the complex with Chip, thereby preventing the formation of the active Apterous-Chip complex biologists.comnih.govpnas.org. This displacement renders the complex transcriptionally inactive pnas.org. The model suggests that dLMO's ability to bind Chip more effectively than Apterous is a key reason why dLMO is a potent inhibitor of Apterous activity biologists.com.
Overexpression of dLMO leads to a reduction in Apterous activity, resulting in developmental phenotypes similar to those seen with reduced Apterous function biologists.combiologists.comnih.govsdbonline.org. Conversely, loss-of-function mutations in dLMO can lead to an increase in Apterous activity biologists.comsdbonline.org.
Apterous itself can induce the expression of dLMO, creating a negative feedback loop that helps to modulate Apterous activity levels during development biologists.combiologists.comnih.gov. This temporal and spatial regulation of dLMO expression is crucial for controlling the time window during which Apterous can exert its full activity biologists.combiologists.com.
The competitive interaction between Apterous and dLMO for Chip binding is a significant mechanism for regulating Apterous activity levels in vivo biologists.comnih.gov.
A summary of the competitive inhibition by dLMO is provided below:
| Protein | Functional Domain(s) Involved in Interaction with Chip | Outcome of Interaction with Chip |
| This compound | LIM domains embopress.orgbiologists.comnih.gov | Forms active complex (likely tetramer) with Chip embopress.orgembopress.orgbiologists.com |
| dLMO Protein | LIM domains biologists.comnih.govresearchgate.net | Competes with Apterous for Chip binding, inhibits active complex formation biologists.comnih.govbiologists.comnih.gov |
Roles of Apterous Protein in Patterning and Organogenesis
Dorsoventral Compartmentalization of the Wing Disc in Drosophila
The Drosophila wing imaginal disc is a key model system for studying developmental compartmentalization. The division of the wing disc into dorsal (D) and ventral (V) compartments is orchestrated by the restricted expression of Apterous protein in the dorsal cells. embopress.orgbiologists.combiologists.comelifesciences.orgbiologists.comnih.govbiologists.com This differential expression establishes a sharp boundary between the two cell populations, which is crucial for subsequent patterning and growth of the wing. embopress.orgbiologists.com
Initiation and Maintenance of Dorsal Cell Identity
Apterous acts as a dorsal-specific selector gene, meaning its expression dictates the adoption of a dorsal cell fate within the wing imaginal disc. embopress.orgbiologists.combiologists.combiologists.comnih.govnih.govbiologists.comsdbonline.orgpnas.org Its presence in dorsal cells is necessary for conferring dorsal identity, a property that may be partly attributed to its activation of other genes like Dorsal wing. sdbonline.org Loss of Apterous function leads to dorsal-to-ventral transformations in cell fate. embopress.orgnih.gov Apterous activity is required not only for initiating this dorsal identity but also for maintaining it throughout wing development. biologists.com This maintenance of distinct dorsal and ventral identities is fundamental for the proper organization and growth of the wing structure.
Regulation of Target Genes in Wing Development
As a transcription factor, Apterous exerts its influence by regulating the expression of a suite of target genes critical for wing development and DV compartmentalization. biologists.comnih.govbiologists.comnih.gov Apterous activity requires the formation of a complex with its cofactor Chip/dLDB, and this complex is essential for inducing the expression of its target genes. embopress.orgbiologists.combiologists.comnih.gov The levels of Apterous activity are also modulated during development, partly by the protein dLMO, which competes with Apterous for complex formation with Chip. biologists.combiologists.combiologists.comnih.gov This regulation of Apterous activity is crucial for the proper temporal control of its target gene expression and subsequent developmental processes. biologists.combiologists.com
Notch Ligands: Serrate and Delta
Apterous directly regulates the expression of key components of the Notch signaling pathway, specifically the Notch ligands Serrate and Delta. biologists.combiologists.combiologists.comsdbonline.orgbiologists.comresearchgate.netnih.govsdbonline.org Early in wing development, Apterous induces the expression of Serrate in dorsal cells while repressing Delta expression in this compartment. biologists.combiologists.combiologists.combiologists.com This differential expression of Notch ligands across the DV boundary is fundamental for the localized activation of Notch signaling at the interface between dorsal and ventral cells. biologists.combiologists.combiologists.combiologists.comsdbonline.org While Serrate is expressed dorsally, Delta is initially expressed throughout the disc but becomes restricted, with higher expression in ventral cells adjacent to the boundary. biologists.comsdbonline.orgsdbonline.org This asymmetric distribution of ligands, controlled by Apterous, ensures that Serrate primarily signals to ventral cells and Delta signals to dorsal cells, leading to Notch activation along the boundary. researchgate.netsdbonline.org
Modulators of Notch Signaling: Fringe
In addition to Notch ligands, Apterous also regulates the expression of Fringe, a glycosyltransferase that modulates Notch receptor activity. biologists.combiologists.combiologists.comsdbonline.orgpnas.orgbiologists.comresearchgate.netplos.orgnih.govsdbonline.org Apterous induces Fringe expression in dorsal cells. biologists.combiologists.combiologists.combiologists.com Fringe modifies the Notch receptor in dorsal cells, altering its sensitivity to its ligands. researchgate.netplos.orgsdbonline.org Specifically, Fringe inhibits the ability of Serrate to activate Notch while potentiating Notch activation by Delta. researchgate.netplos.orgsdbonline.org This differential modulation by Fringe, combined with the asymmetric distribution of Serrate and Delta, restricts high levels of Notch signaling to a narrow stripe of cells precisely at the DV boundary. researchgate.netplos.orgsdbonline.org This localized Notch activation is essential for establishing the dorsoventral organizer and subsequent wing development. biologists.combiologists.combiologists.com
Cell Adhesion Molecules: PS Integrins
Apterous also plays a role in regulating the expression of Position-Specific (PS) Integrins, a class of cell adhesion molecules. biologists.comnih.govsdbonline.orgresearchgate.net PS Integrins, which are homologs of vertebrate integrins, are transmembrane proteins involved in cell-matrix and cell-cell adhesion. nih.govguidetopharmacology.org In the developing wing disc, PS1 Integrin is typically expressed at high levels in the dorsal compartment, mirroring the Apterous expression pattern, while PS2 Integrin expression is largely restricted to the ventral epithelium. biologists.comnih.gov Research indicates that Apterous acts as a positive regulator of PS1 Integrin expression; ectopic expression of Apterous can induce ectopic ventral expression of PS1 Integrin. biologists.comnih.gov Conversely, loss of Apterous function can lead to ectopic dorsal expression of PS2 Integrin. biologists.comnih.gov This regulation of PS Integrin expression by Apterous suggests a mechanism by which Apterous could influence cell adhesion properties and contribute to the maintenance of the DV lineage restriction boundary. biologists.comnih.govsdbonline.orgresearchgate.net PS Integrins are required later in development for maintaining adhesion between the dorsal and ventral surfaces of the wing. biologists.com
Interplay with Key Signaling Pathways in Wing Development
Apterous interacts with several key signaling pathways to regulate wing development, primarily by controlling the expression of signaling molecules and influencing cellular responses. biologists.comsdbonline.org
Notch Signaling Pathway
This compound is a key regulator of the Notch signaling pathway at the D/V boundary of the wing disc. It controls Notch activation by regulating the expression of Notch ligands, specifically promoting the expression of Serrate (Ser) and Fringe (fng) in dorsal cells while restricting Delta (Dl) expression to ventral cells. sdbonline.orgbiologists.combiologists.comnih.govbiologists.comnih.gov This asymmetric distribution of ligands, modulated by Fringe, leads to the restricted activation of Notch along the D/V boundary. biologists.comnih.govnih.gov Activated Notch signaling at the boundary is essential for establishing the dorsoventral organizer, which is critical for subsequent wing growth and patterning. biologists.comnih.govpsu.edu While Notch is activated symmetrically in cells adjacent to the boundary, Apterous is considered instructive, and Notch activity is essential but permissive for establishing an affinity difference between dorsal and ventral cells. biologists.com
Wingless Signaling Pathway
The Wingless (Wg) signaling pathway is also crucial for wing development, particularly for the growth and patterning of the wing pouch. oup.comnih.gov Notch activation, induced by Apterous's regulation of its ligands, leads to the upregulation of wingless expression in a stripe along the D/V compartment boundary. oup.comsdbonline.orgbiologists.comnih.gov This places Wg signaling downstream of the Apterous-mediated Notch activation at the boundary, highlighting a coordinated effort between these pathways in organizing wing development. sdbonline.orgnih.gov
Epidermal Growth Factor Receptor (EGFR) Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway plays a role in the early stages of wing disc development, including the initial activation of apterous expression. sdbonline.orgnih.govelifesciences.org EGFR signaling, stimulated by its ligand Vein (Vn), is involved in inducing apterous expression in the dorsal compartment. nih.gov This early activation of apterous by the EGFR pathway is critical for subsequent wing formation. sdbonline.orgelifesciences.org The EGFR pathway also has later roles in wing patterning, including the regulation of Serrate expression in presumptive vein cells. biologists.comsdbonline.org
Summary of Apterous Interplay with Signaling Pathways in Wing Development:
| Signaling Pathway | Apterous Role | Downstream Effects |
| Notch | Regulates expression of ligands (Ser, Dl, Fng) to activate Notch at D/V boundary. biologists.combiologists.comnih.govnih.gov | Establishes D/V organizer, contributes to cell affinity differences. biologists.comnih.govbiologists.compsu.edu |
| Wingless | Notch activation, downstream of Apterous, upregulates wingless expression. oup.comsdbonline.orgbiologists.comnih.gov | Promotes wing pouch growth and patterning. oup.comnih.gov |
| EGFR | Involved in the initial activation of apterous expression. sdbonline.orgnih.govelifesciences.org | Critical for early wing formation and later vein patterning. sdbonline.orgbiologists.comsdbonline.orgelifesciences.org |
Contribution to Leg Development
This compound is also required for the normal proximal-distal (PD) development of the Drosophila leg. sdbonline.orgbiologists.comnih.govbiologists.comsdbonline.org Along with other genes, it contributes to the specification of distal leg cell fates. sdbonline.orgbiologists.comnih.govresearchgate.net
Proximal-Distal Axis Patterning
Apterous, as a LIM-homeodomain transcription factor, is part of the genetic network that establishes the PD axis in the developing leg imaginal disc. biologists.comnih.govbiologists.comsdbonline.org While the combination of Wingless and Decapentaplegic signaling proteins is known to direct PD axis formation, Apterous functions within specific PD domains to specify cell fates. biologists.combiologists.com Loss of apterous function can lead to defects in the distal leg segments, such as the fusion or loss of tarsal segments. researchgate.net This indicates its necessity for proper patterning along the PD axis. researchgate.net
Interaction with other Lhx Genes: dlim1
Apterous interacts functionally with other Lhx family genes, such as dlim1 (also known as Lim1), during leg development. sdbonline.orgbiologists.comnih.govsdbonline.orgresearchgate.net A regulatory network involving Apterous, dlim1, and other homeobox genes like aristaless and Bar is crucial for specifying distal leg cell fates. sdbonline.orgbiologists.comnih.govresearchgate.net While both Apterous and dlim1 are required for PD leg development, studies suggest that their interaction may not involve direct interference between the proteins, but rather a complex interplay within the regulatory network. researchgate.net Ectopic expression studies indicate that while ectopic dlim1 can affect apterous expression, the two proteins might interact with other partners to achieve their developmental outcomes. sdbonline.orgresearchgate.netnih.gov These interactions can involve proteins like Chip (dLDB), which forms complexes with LIM-homeodomain proteins. sdbonline.orgnih.gov
Summary of Apterous Role in Leg Development:
| Aspect | Apterous Role | Key Interactions |
| Proximal-Distal Patterning | Required for normal PD development and specification of distal leg cell fates. biologists.comnih.govresearchgate.net | Works within a genetic network with other PD genes. sdbonline.orgbiologists.comnih.govresearchgate.net |
| Interaction with dlim1 | Functions together with dlim1 in specifying distal leg fates. sdbonline.orgbiologists.comnih.govresearchgate.net | Part of a regulatory network; potential complex formation with cofactors like Chip. sdbonline.orgresearchgate.netnih.gov |
Role in Muscle Development
This compound plays a crucial role in the development of both embryonic and adult muscles in Drosophila biologists.comnih.gov. Its expression is limited to specific muscle progenitors and myoblasts, contributing to the identity and formation of distinct muscle types biologists.comnih.gov.
Specification of Embryonic Muscles (LT1-4, VA2, VA3)
In the Drosophila embryo, apterous (ap) is expressed in the somatic mesoderm within the muscle progenitors that give rise to the Lateral Transverse (LT1-4) and Ventral Acute (VA2 and VA3) muscles biologists.complos.orgsdbonline.orgnih.gov. Studies have shown that the presence of Apterous is essential for the proper formation of these muscles. In ap mutants, a variable loss of LT1-4, VA2, and VA3 muscles is observed biologists.com. Conversely, ectopic expression of ap can lead to the formation of extra LT1-LT3 muscles, indicating that Apterous contributes to the specification of these muscle identities biologists.com.
The LT1-4 muscles, also known as muscles 21–24, are positive for Apterous expression in thoracic segments T2 and T3, as well as in each abdominal hemisegment plos.org. Apterous is co-expressed with other muscle identity genes like lateral muscles scarcer (lms) in the LT muscle precursors and fully-formed fibers in segments T2, T3, and abdominal hemisegments plos.org. The VA2 and VA3 muscles also express ap biologists.complos.orgsdbonline.org.
Research using an ap muscle-specific enhancer element, apME680, has shown that it regulates reporter gene expression in the LT1-4 muscle progenitors, further highlighting the specific role of Apterous in these muscles nih.govbiologists.comsdbonline.org. Differences exist between thoracic and abdominal LT1-4 muscles, with thoracic muscles containing more nuclei and appearing more tightly packed, suggesting segmental variations under regulatory control, potentially involving the number of myoblasts contributing to these muscles biologists.comsdbonline.org.
Table 1: Apterous Expression in Embryonic Muscles
| Muscle Type | Embryonic Segments Expressing Apterous |
| LT1-4 | T2, T3, Abdominal hemisegments (T2-A7 for LT1-4, A8 for LT1) biologists.complos.orgsdbonline.org |
| VA2 | Abdominal hemisegments biologists.complos.orgsdbonline.org |
| VA3 | Abdominal hemisegments biologists.complos.orgsdbonline.org |
Specification of Adult Direct Flight Muscles
Apterous is also involved in the development of adult muscles, specifically the direct flight muscles (DFMs) nih.govbiologists.com. These muscles develop from myoblasts associated with the wing disc nih.govbiologists.com. Apterous expression is found in groups of myoblasts that give rise to the DFMs nih.govbiologists.com. This suggests a mechanism of cell-fate specification in adult muscles that involves labeling groups of fusion-competent myoblasts, differing from the embryonic mechanism where single founder myoblasts often specify muscle fate nih.govbiologists.com.
Studies involving loss- and gain-of-function experiments have demonstrated that Apterous is necessary for DFM development biologists.com. Muscle-specific expression of Apterous can rescue DFM defects in ap mutants, indicating an autonomous function of Apterous in DFM development biologists.com.
Apterous Protein in Nervous System Development and Function
Adult Brain Functions and Neurobiological Processes
While initially known for its developmental roles, the Apterous protein continues to be expressed and function in the adult Drosophila brain. news-medical.netbiorxiv.orgnih.gov Its activity in mature neurons is critical for complex neurobiological processes, most notably the consolidation and maintenance of long-term memory. news-medical.nettechexplorist.complos.org
Research has firmly established that Apterous is required for the formation of stable long-term memory (LTM). news-medical.nettechexplorist.comazolifesciences.com Flies with mutations in the ap gene show significant impairments in their ability to retain memories over long periods. news-medical.netazolifesciences.com Apterous performs this function through distinct mechanisms in different parts of the adult brain. techexplorist.complos.orgresearchgate.net
Dual Roles in Memory: Apterous plays a dual role in memory processes. news-medical.net In a brain structure called the mushroom bodies (MBs), which is crucial for learning and memory, Apterous works with its cofactor Chi to maintain LTM. news-medical.netbiorxiv.orgplos.org However, in a specific set of clock neurons, it acts independently of Chi to consolidate memories. news-medical.netbiorxiv.orgplos.org
Mushroom Bodies and Memory Maintenance: The Ap/Chi complex in the mushroom body α/β neurons is indispensable for the maintenance of LTM. biorxiv.orgplos.org This complex likely acts as a transcription factor to produce proteins necessary for the long-term storage of memories. news-medical.net Temporally controlled knockdown of the cofactor Chi in these neurons impairs 5-day memory, but not 1-day memory, indicating its role is in maintenance rather than the initial consolidation. biorxiv.org
Clock Neurons and Memory Consolidation: The initial stabilization, or consolidation, of LTM involves the function of Apterous in a subset of clock neurons known as the large ventral-lateral neurons (l-LNvs). biorxiv.orgplos.org
The large ventral-lateral neurons (l-LNvs) are part of the fly's circadian clock circuitry and are also involved in regulating arousal and sleep. news-medical.netnih.gov The function of Apterous within these specific neurons is critical for consolidating memory. biorxiv.orgplos.org
Chi-Independent Function: Unlike its role in the mushroom bodies, Apterous functions in the l-LNvs to consolidate memory independently of its cofactor, Chi. biorxiv.orgsdbonline.orgplos.org This suggests a different molecular mechanism of action in these cells compared to its role in memory maintenance.
Modulation of GABA Receptors: In the l-LNvs, Apterous helps to regulate the neuronal response to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). news-medical.netplos.org It appears to suppress the response to GABA, thereby maintaining a higher level of excitability in the l-LNvs. biorxiv.orgplos.org This heightened excitability is necessary to stabilize and consolidate memories. news-medical.nettechexplorist.complos.org
Experimental Evidence: Studies have shown that a reduced function of Apterous in these neurons leads to an exaggerated chloride ion (Cl⁻) response to GABA, which would inhibit the neuron. biorxiv.orgplos.org Consistent with this, artificially reducing the expression of GABA receptors in the l-LNvs can compensate for the memory consolidation defects seen in apterous mutant flies. techexplorist.complos.orgnih.gov This confirms that Apterous contributes to memory consolidation by ensuring the proper excitability of these crucial clock neurons. plos.org
Table 2: Function of this compound in Adult Brain Memory Centers
| Brain Region | Interacting Proteins | Memory Process | Mechanism |
| Mushroom Bodies (MBs) | Chip (Chi) | Maintenance | Acts as a transcription factor complex (Ap/Chi) to regulate genes for memory storage. news-medical.netbiorxiv.orgplos.org |
| Large Ventral-Lateral Neurons (l-LNvs) | (Acts independently of Chi) | Consolidation | Suppresses GABA receptor response to maintain neuronal excitability required for memory stabilization. news-medical.netbiorxiv.orgplos.org |
Long-Term Memory Consolidation
Regulation of Neurotransmitter Receptor Responses (GABA Receptors)
The Apterous (Ap) protein plays a significant role in modulating neuronal responses to neurotransmitters, particularly the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). sdbonline.orgnews-medical.net Research in Drosophila has shown that in a specific subset of clock neurons known as the large ventral-lateral neurons (l-LNvs), Apterous is essential for maintaining appropriate responses to GABA. biorxiv.orgplos.org Wild-type this compound in these neurons functions to suppress the GABA response, thereby maintaining higher neuronal excitability. sdbonline.org
Studies using ex vivo imaging have revealed that a reduction in Apterous function leads to exaggerated chloride (Cl⁻) influx in response to GABA, indicating a loss of this suppressive regulation. sdbonline.orgbiorxiv.orgplos.orgnih.gov This regulatory function of Apterous in l-LNvs appears to be independent of its common cofactor, Chip. sdbonline.orgbiorxiv.orgplos.org The functional consequence of this regulation is significant for memory processes; the excitability of l-LNvs is crucial for memory consolidation. sdbonline.orgfrontiersin.org In ap null (B1181182) mutants where memory consolidation is impaired, the phenotype can be compensated for by experimentally knocking down the GABA-A receptors, which enhances the excitability of the l-LNvs. sdbonline.orgplos.orgnih.gov This suggests that Apterous contributes to memory consolidation by fine-tuning neuronal excitability through the regulation of GABA receptor activity. news-medical.nettechexplorist.com Interestingly, transcriptomic data indicate that the apterous gene is typically absent in GABAergic neurons themselves. biologists.com
| Key Finding | Neuronal Context | Apterous Function | Cofactor Involvement |
| Suppresses GABA response | Large ventral-lateral neurons (l-LNvs) | Maintains high neuronal excitability | Independent of Chip sdbonline.orgbiorxiv.orgplos.org |
| Reduced Ap function leads to exaggerated Cl⁻ response to GABA | Large ventral-lateral neurons (l-LNvs) | Modulates GABA-A receptor activity | Independent of Chip sdbonline.orgplos.org |
| Knockdown of GABA-A receptors rescues memory defects | ap null mutants | Essential for memory consolidation | Not applicable |
Long-Term Memory Maintenance
The this compound is indispensable for the maintenance of stable long-term memory (LTM). biorxiv.orgfrontiersin.orgtechexplorist.com Studies using the Drosophila courtship conditioning assay, a paradigm for LTM, have demonstrated that Apterous is required for both the consolidation and the subsequent maintenance of these memories. plos.orgnih.gov Flies with mutations in the ap gene exhibit significant deficits in their ability to retain long-term memories, highlighting that the expression of Apterous in the adult brain is critical for this enduring form of memory. news-medical.nettechexplorist.com
Role in Mushroom Bodies (MBs)
The primary location for Apterous function in LTM maintenance is a critical brain region in insects known as the mushroom bodies (MBs), which are considered the central structures for learning and memory. sdbonline.orgnews-medical.nettechexplorist.comazolifesciences.com Within the MBs, specifically in the α/β neurons, Apterous is essential for the persistence of LTM. biorxiv.orgfrontiersin.org Its role in this context is distinct from its function in memory consolidation, which occurs in different neurons. plos.org The requirement for Apterous in the MBs points to its involvement in the molecular and cellular mechanisms that underpin the stable, long-term storage of memories. sdbonline.orgnih.govbiorxiv.org
Interaction with Cofactor Chip
For the maintenance of LTM within the mushroom bodies, Apterous functions in concert with a cofactor protein called Chip (Chi). sdbonline.orgnews-medical.nettechexplorist.com Together, they form a multimeric Ap/Chi complex that acts as a positive transcriptional regulator. biorxiv.orgplos.orgnih.gov This complex is believed to be necessary to provide the proteins required for the ongoing maintenance of courtship LTM. biorxiv.orgfrontiersin.org The interaction is crucial, as the transcriptional activity of Apterous in this context depends on the formation of the complex with Chip. nih.gov This is in stark contrast to its role in memory consolidation within the l-LNvs, where Apterous functions independently of the Chip cofactor. biorxiv.orgplos.orgfrontiersin.org
| Process | Location | Apterous Function | Cofactor Chip (Chi) |
| LTM Maintenance | Mushroom Bodies (MBs) | Indispensable for maintaining LTM biorxiv.orgtechexplorist.com | Required; forms Ap/Chi complex sdbonline.orgnews-medical.netfrontiersin.org |
| Memory Consolidation | Large Ventral-Lateral Neurons (l-LNvs) | Regulates GABA response and neuronal excitability biorxiv.orgplos.org | Not required; Ap acts independently biorxiv.orgplos.orgfrontiersin.org |
Modulation of Behavioral Arousal and Sleep
Apterous is also a key player in the regulation of arousal and sleep-wake cycles. news-medical.net This function is localized to the pigment-dispersing factor (Pdf)-expressing neurons, which include the large ventral-lateral neurons (l-LNvs) that are known to regulate light-driven arousal. biorxiv.orgnih.gov In these neurons, both Apterous and its cofactor Chip are important for proper sleep/wake regulation. nih.gov
Research indicates that a reduced function of Apterous in these PDF-expressing neurons leads to promoted arousal, particularly during light-dark cycles. nih.govresearchgate.net Conversely, wild-type Apterous appears to buffer or suppress light-driven arousal. nih.gov This is supported by the finding that Apterous expression in the l-LNvs exhibits a daily rhythm, with levels peaking at midnight, a pattern generated by a direct light-dependent mechanism rather than the endogenous circadian clock. nih.gov This rhythmic expression may contribute to dampening arousal levels during the night. nih.gov The connection between sleep and memory is also relevant, as sleep is essential for memory consolidation, and the l-LNvs where Apterous functions are involved in both processes. biorxiv.orgresearchgate.net
Neurosecretory Functions
Beyond its roles in memory and behavior, Apterous is integral to the identity and function of neurosecretory cells. sdbonline.orgkcl.ac.uk A subset of Apterous-expressing neurons in the embryonic brain project to the ring gland, the major neuroendocrine organ in Drosophila, suggesting they are neurosecretory cells. kcl.ac.uknih.gov
Apterous has been shown to be a determinant of neurosecretory identity by regulating the expression of specific neuropeptides. sdbonline.orgnih.gov For instance, Apterous is necessary for the expression of the FMRFamide neuropeptide in certain neurons. sdbonline.orgnih.gov It is also required for the expression of the Leucokinin neuropeptide in a specific pair of brain neurons located in the lateral horn (LHLK neurons). sdbonline.orgnih.gov In ap null mutants, Leucokinin is depleted from these specific cells, while other Leucokinin-producing neurons are unaffected. nih.gov These findings establish a clear role for the this compound in specifying the neurochemical phenotype of distinct neuronal populations, thereby controlling aspects of the neuroendocrine system. sdbonline.orgnih.gov
Evolutionary Conservation and Comparative Studies of Apterous Protein
Identification of Apterous Protein Orthologs Across Bilateria
Orthologs of the apterous gene have been identified in a wide range of bilaterian animals, from invertebrates to vertebrates, underscoring its ancient evolutionary origins. nih.govpnas.orgnih.govpnas.org These orthologs share significant sequence similarity, particularly within the functionally critical LIM domains and the homeodomain. nih.govpnas.org
In the nematode Caenorhabditis elegans, the genes mec-3 and lin-11 are well-characterized LIM-homeobox genes. nih.govpnas.org mec-3 is essential for the proper development of mechanosensory neurons, while lin-11 plays a critical role in the development of vulval precursor cells. nih.govpnas.org While not direct one-to-one orthologs of apterous in the same way vertebrate Lhx2 is, they belong to the same LIM-homeodomain family and share a conserved function in specifying cell fates. Another LIM-homeobox gene in C. elegans that is closely related to ap is involved in the function of an interneuron required for thermoregulation. nih.govpnas.org In the crustacean Artemia franciscana, a putative apterous ortholog has been found to be expressed in the gill appendages. nih.gov The annelid Neanthes arenaceodentata also possesses an ortholog of apterous, which is expressed in the developing central nervous system, among other tissues. nih.gov
Vertebrates possess several orthologs of the apterous gene, which are part of the Lhx (LIM homeobox) gene family. Among these, Lhx2 and Lhx9 are considered the closest orthologs to Drosophila apterous. nih.govpnas.orgnih.govpnas.orgresearchgate.net For instance, the mouse (mLhx2) and human (hLhx2) orthologs show significant amino acid sequence identity with the fly this compound, particularly in the LIM domains (57% and 56% identity for LIM1 and LIM2, respectively) and the homeodomain (93% identity). pnas.org
Other vertebrate LIM-homeodomain proteins, such as Islet-1 (Isl-1) and Islet-2, are also related to Apterous and play crucial roles in neuronal development. nih.govpnas.orgsdbonline.org For example, Isl-1 is required for the specification of motor neurons. nih.govpnas.org The Lhx gene family in vertebrates is involved in a wide array of developmental processes, including the formation of the prechordal mesoderm (Lhx1) and the specification of pituitary cell lineages (Lhx3). nih.govpnas.org
Table 1: Selected Orthologs of Drosophila this compound
| Organism | Ortholog(s) | Key Function(s) |
|---|---|---|
| Drosophila melanogaster | Apterous (Ap) | Wing development, neuronal development, fertility. nih.govpnas.orgnih.govpnas.org |
| Caenorhabditis elegans | mec-3, lin-11 | Mechanosensory neuron development, vulval precursor cell development. nih.govpnas.org |
| Artemia franciscana | Apterous ortholog | Expressed in gill appendages. nih.gov |
| Neanthes arenaceodentata | Apterous ortholog | Neural development. nih.gov |
| Mouse (Mus musculus) | Lhx2, Lhx9 | Limb development, neurodevelopment. nih.govpnas.orgnih.govpnas.orgnih.gov |
| Human (Homo sapiens) | LHX2, LHX9 | Neurodevelopment. nih.govpnas.org |
| Chick (Gallus gallus) | Apterous-related genes | Present in the genome. nih.gov |
| Zebrafish (Danio rerio) | Apterous-related genes | Present in the genome. nih.gov |
Invertebrate Orthologs (e.g., C. elegans mec-3, lin-11)
Functional Conservation of this compound Across Phyla
The remarkable structural conservation of this compound orthologs is mirrored by a high degree of functional conservation across different animal phyla. nih.govpnas.orgnih.gov This has been demonstrated through rescue experiments and the analysis of target gene regulation.
A compelling demonstration of functional conservation comes from experiments where mammalian orthologs were used to rescue mutant phenotypes in Drosophila. nih.govpnas.orgnih.gov When the human LHX2 protein was expressed in Drosophila that were mutant for the apterous gene, it was able to effectively rescue the characteristic wingless phenotype. nih.govpnas.orgnih.gov The human protein was able to correctly regulate apterous target genes in the fly and induce the same phenotypes as the native this compound when ectopically expressed. nih.govpnas.orgnih.gov This successful rescue indicates that the molecular functions of the this compound have been conserved from a common ancestor of insects and vertebrates. nih.govpnas.orgnih.gov
The ability of mammalian orthologs to rescue Drosophila mutants implies that the downstream genetic pathways regulated by Apterous are also conserved. nih.govpnas.orgnih.gov In Drosophila, Apterous regulates the expression of genes involved in wing patterning and growth. sdbonline.org The fact that human LHX2 can substitute for the fly protein suggests that it can recognize and act upon the same target genes or a functionally equivalent set of targets. nih.govpnas.orgnih.gov This conservation of target gene regulation is a key aspect of the functional conservation of the this compound. nih.govpnas.orgnih.gov For example, both apterous in Drosophila and Lhx2 in mice show a conserved regulatory relationship with the msh/Msx1 gene. nih.gov
Rescue of Drosophila apterous Mutant Phenotypes by Mammalian Orthologs
Conservation of this compound Expression Patterns
Further evidence for the evolutionary conservation of the this compound comes from the striking similarities in the expression patterns of its orthologs in different species. nih.govpnas.orgnih.gov In Drosophila, the apterous gene is expressed in the developing wing imaginal discs, the central nervous system (CNS), the brain, and the embryonic mesoderm. researchgate.netresearchgate.net
Remarkably, the murine ortholog, mLhx2, exhibits a very similar expression pattern. nih.govpnas.orgnih.gov It is expressed in the developing limbs, nerve cord, eyes, olfactory organs, and brain of the mouse embryo. nih.govpnas.org This parallel expression in analogous or homologous structures strongly suggests that the ancestral role of the apterous gene family was in the development of these tissues. nih.govpnas.orgnih.gov The conserved expression in the nervous system of both flies and mice points to an ancient function in neural development. nih.govresearchgate.net Similarly, the expression in the appendages of both groups (wings in flies and limbs in mice) suggests a conserved role in appendage outgrowth. nih.govpnas.orgnih.govnih.gov
Implications for Appendage Evolution and Neural Development Across Species
The remarkable evolutionary conservation of the apterous (ap) protein, a member of the LIM-homeodomain family of transcription factors, provides profound insights into the fundamental mechanisms governing appendage evolution and neural development across a wide array of animal species. pnas.orgnih.govnih.govpnas.org Initially identified in Drosophila melanogaster for its critical role in wing formation, the study of ap and its orthologs in other organisms has unveiled a deeply conserved functional toolkit that has been adapted and modified throughout evolutionary history. pnas.orgpnas.orgresearchgate.net
Conservation of Apterous Function in Appendage Development
The function of ap as a dorsal selector gene in Drosophila, essential for the proper patterning and growth of the wings, represents a key aspect of its role in appendage development. pnas.orgnih.govpnas.org Mutations in the ap gene lead to wingless flies, underscoring its indispensable function. news-medical.netontosight.ai This role in defining dorsal identity and promoting appendage outgrowth has been a focal point for comparative studies.
Research has demonstrated that the human ortholog of ap, LHX2, can functionally substitute for the ap gene in Drosophila. pnas.orgnih.govnih.govpnas.org When expressed in ap mutant flies, HLHX2 is capable of rescuing the wingless phenotype, indicating a striking degree of functional conservation across phyla. pnas.orgnih.govnih.govpnas.org This suggests that the molecular pathways regulated by these proteins in appendage development have ancient origins.
However, the story of appendage evolution is not one of simple conservation but also of divergence and co-option. While ap and its orthologs are crucial for appendage growth in both insects and vertebrates, their specific roles in patterning have diverged. nih.gov In Drosophila, ap establishes the dorsal-ventral boundary of the wing. sdbonline.org In vertebrates, while the ap ortholog Lhx2 is expressed in the developing limbs, another LIM-homeobox gene, Lmx1, has taken on the primary role of specifying dorsal versus ventral identity. nih.gov This functional partitioning suggests that an ancestral gene likely possessed a dual function in both growth and patterning, which later segregated into distinct genes in the vertebrate lineage.
Studies in other invertebrates, such as the errant polychaete Neanthes, further illuminate the evolutionary plasticity of ap function. In Neanthes, ap is expressed in the developing parapodia (appendages) but its expression pattern does not align with a role in dorsal-ventral patterning as seen in insects. nih.gov Instead, it appears to be involved in the morphogenesis of specific parapodial structures and muscle development. nih.gov This suggests that the recruitment of ap into appendage development occurred independently in different lineages, or that its ancestral role was more broadly related to cell differentiation and was later specialized for patterning in insects.
The evolution of wing patterns in butterflies provides another compelling example of the co-option of ap. In Bicyclus anynana butterflies, the apterous A (apA) gene has been shown to be a key regulator of surface-specific wing patterns, acting as both a repressor and modifier of ventral patterns and a promoter of dorsal sexual ornaments in males. biorxiv.org This demonstrates how a conserved developmental gene can be integrated into new regulatory networks to generate evolutionary novelties.
Conservation of Apterous Function in Neural Development
Beyond its role in appendages, the apterous gene and its orthologs play a deeply conserved and critical role in the development of the nervous system. ontosight.aiuq.edu.au In Drosophila, ap is expressed in a specific subset of interneurons in the embryonic ventral nerve cord (VNC) and brain. uq.edu.au It is essential for the correct pathfinding of these neurons, ensuring they form proper connections. uq.edu.au In ap mutants, these interneurons fail to fasciculate correctly and follow aberrant pathways. uq.edu.au
Remarkably, this function in neuronal guidance is conserved in vertebrates. The mouse ortholog, mLhx2, is expressed in a subset of interneurons in the developing spinal cord that share striking similarities with the ap-expressing interneurons in the Drosophila VNC. nih.gov These vertebrate neurons also project along ascending longitudinal tracts. nih.gov This parallel expression and function strongly suggest that the role of ap/Lhx2 in specifying the identity and connectivity of certain interneurons has been conserved from a common ancestor of insects and vertebrates. nih.govnih.gov
Further evidence for the conserved neural function of ap comes from its role in the development of sensory organs. Both Drosophila ap and mouse mLhx2 are expressed in the developing eyes and olfactory organs. pnas.orgnih.govpnas.org This suggests a conserved role in the formation of these sensory structures.
The diversification of neuronal cell types is another area where ap and its orthologs play a significant role. In the Drosophila optic lobe, ap is one of the transcription factors responsible for generating the vast diversity of neurons. sdbonline.org It acts in combination with other transcription factors to specify distinct neuronal fates. sdbonline.org This combinatorial code, where different combinations of transcription factors define different cell types, appears to be a conserved strategy in both invertebrate and vertebrate neurogenesis. nih.gov
The following table summarizes key comparative findings on the role of apterous and its orthologs:
| Species | Gene/Protein | Conserved Function in Appendage Development | Divergent/Co-opted Function in Appendage Development | Conserved Function in Neural Development |
| Drosophila melanogaster | apterous (ap) | Dorsal identity and growth of the wing. pnas.orgnih.gov | - | Specifies interneuron identity and axon pathfinding. uq.edu.au |
| Human | LHX2 | Can rescue Drosophila ap mutant wing phenotype. pnas.orgnih.govnih.govpnas.org | - | - |
| Mouse | Lhx2 | Required for limb outgrowth. nih.gov | Does not specify dorsal-ventral identity (role of Lmx1). nih.gov | Specifies interneuron identity in the spinal cord. nih.gov |
| Butterfly (Bicyclus anynana) | apterous A (apA) | - | Regulates surface-specific wing color patterns and sexual ornaments. biorxiv.org | - |
| Polychaete (Neanthes) | ap ortholog | - | Involved in morphogenesis of parapodial ligules and muscle development. nih.gov | Expression in nervous system suggests a conserved neural role. nih.gov |
Table 1. Comparative analysis of apterous and its orthologs.
Methodological Approaches in Apterous Protein Research
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding gene function. By altering the expression or structure of the apterous gene, researchers can observe the resulting phenotypic consequences and infer the protein's roles in various biological processes.
Loss-of-Function and Gain-of-Function Mutant Analysis
Analysis of apterous mutants with reduced or eliminated protein function (loss-of-function) has been instrumental in revealing its essential roles. Studies using apterous mutant clones, where patches of cells lack functional apterous, have demonstrated that continuous apterous expression is required to maintain dorsal cell identity. Loss of apterous function in dorsal cells can lead to their transformation into ventral cells and the formation of ectopic DV boundaries within the wing disc sdbonline.orgbiologists.com. These ectopic boundaries can, in turn, induce the expression of boundary-specific genes like wingless and cut, leading to the outgrowth of ectopic wing structures sdbonline.org.
Conversely, examining the effects of increased apterous activity (gain-of-function) provides insights into its regulatory capabilities and interactions. While direct apterous overexpression phenotypes are studied, research has also focused on factors that modulate Apterous activity. For instance, the Beadex (Bx) mutation, a gain-of-function allele of dLMO, leads to increased levels of dLMO protein. dLMO is known to interfere with Apterous activity by competing for binding to the cofactor Chip, and Beadex gain-of-function mutants exhibit phenotypes similar to those seen with reduced apterous function, highlighting the importance of the balance between Apterous and dLMO activity sdbonline.org. Ectopic expression of apterous has also been shown to induce the ectopic ventral expression of genes typically restricted to dorsal domains, such as PS1 integrin and its mRNA, further supporting its role as a selector gene for dorsal identity biologists.com.
Transgenic Animal Models
Transgenic Drosophila models are widely used to study apterous function, allowing for controlled expression of the protein or its variants in specific tissues or developmental stages. Transgenic flies expressing fusions of apterous protein with fluorescent markers like GFP (e.g., ap-GFP) have been generated to monitor protein localization and stability in vivo nih.gov. The GAL4-UAS system is a common tool in transgenic Drosophila for targeted gene expression, and while not exclusively for apterous, it is a standard method for achieving gain-of-function by driving apterous expression in specific patterns scribd.com. Furthermore, transgenic lines carrying reporter genes under the control of apterous regulatory elements are used to identify and characterize the transcriptional control regions governing ap expression scribd.comsdbonline.org. The development of efficient methods for generating transgenic flies, such as site-specific integration using ΦC31 integrase, facilitates the creation of collections of UAS-ORF lines, which can include apterous, for systematic overexpression studies researchgate.net.
Gene Expression and Transcriptional Analysis
Understanding where and when apterous is expressed is crucial for deciphering its developmental roles. Various techniques are employed to analyze ap gene expression at both the mRNA and protein levels, as well as to identify the regulatory elements that control its transcription.
In Situ Hybridization for mRNA Localization
In situ hybridization is a key technique for visualizing the spatial distribution of apterous mRNA within tissues. Studies using ap antisense RNA probes have shown that ap mRNA is localized to the dorsal compartment of the developing Drosophila wing disc biologists.combiologists.com. Comparing the distribution of ap mRNA detected by in situ hybridization with the distribution of this compound reveals instances of post-transcriptional regulation, where protein levels may not directly correlate with mRNA levels in certain regions of the disc biologists.com. In situ hybridization is a standard method for analyzing gene expression patterns in primary tissues and provides valuable information about the sites of gene transcription researchgate.net.
Reporter Gene Assays (e.g., LacZ, GFP)
Reporter gene assays are extensively used to study apterous transcriptional regulation and identify cells expressing ap. Transgenic fly lines carrying ap-lacZ reporter constructs, where the lacZ gene (encoding β-galactosidase) is under the control of ap regulatory sequences, are commonly used. β-galactosidase activity, detectable by a colorimetric assay, serves as a readout for ap transcriptional activity and allows for the identification of dorsal cells sdbonline.orgbiologists.comslideplayer.combiorxiv.org. These reporters have been used to show that ap-lacZ expression reflects the transcriptional levels of ap and to analyze how mutations in interacting factors affect ap transcription biologists.com. Similarly, GFP reporter constructs, where GFP expression is driven by ap regulatory elements or where GFP is fused to the this compound, are used to visualize ap expression patterns or protein localization in living tissues nih.govslideplayer.com. Reporter gene assays are also valuable for dissecting the function of specific cis-regulatory modules within the ap gene locus by linking their activity to reporter expression scribd.comsdbonline.orgbiorxiv.org.
Transcriptional Profiling
Transcriptional profiling techniques are employed to identify genes regulated by this compound and to understand the transcriptional networks in which it participates. As a transcription factor, Apterous directly influences gene expression. nih.govamericanelements.com Studies have indicated that Apterous is involved in the transcriptional regulation of genes critical for wing and haltere development. americanelements.comguidetopharmacology.org For instance, Apterous is known to regulate the expression of genes such as Serrate, Fringe, Delta, Wingless, and Vestigial in the context of wing development. nih.govwikipedia.organtibodysystem.com Transcriptional profiling, often utilizing techniques like RNA sequencing or microarray analysis, allows researchers to compare gene expression patterns in the presence and absence of functional Apterous, or under conditions where Apterous activity is modulated. This helps in identifying direct and indirect target genes of Apterous, providing insights into the downstream effectors of its developmental roles. For example, studies investigating the role of Apterous in neuronal development have used transcriptional analysis to understand how Apterous influences the expression of neuropeptide genes like FMRFa. uni-freiburg.de The Apterous/Chip complex has been shown to act as a transcription factor, further highlighting the importance of transcriptional profiling in understanding its molecular function. abertay.ac.uk
Protein Interaction and Biochemical Characterization
Investigating the proteins that interact with Apterous and characterizing these interactions biochemically is fundamental to understanding its function. Apterous is known to form complexes with other proteins, which are essential for its activity. wikipedia.organtibodysystem.comfrontiersin.org
Yeast Two-Hybrid System
The yeast two-hybrid (Y2H) system is a widely used genetic method to detect protein-protein interactions in vivo. nih.govmassbank.euupc.educiteab.com This technique has been instrumental in identifying proteins that physically interact with Apterous. A key application of the yeast two-hybrid system in apterous research was the identification of dLdb/Chip as a cofactor that binds to the LIM domains of Apterous. antibodysystem.comnih.govwikipedia.org In this system, the this compound (or a domain of it, such as the LIM domains) is typically fused to a DNA-binding domain (bait), while a library of potential interacting proteins is fused to a transcriptional activation domain (prey). nih.govciteab.com If the bait and prey proteins interact, they bring the DNA-binding and activation domains into proximity, thereby activating the transcription of a reporter gene in the yeast nucleus. nih.govciteab.com This activation signals a positive interaction. Using this approach, researchers screened Drosophila cDNA libraries to find proteins interacting with the Apterous LIM domains, leading to the discovery of dLdb/Chip. antibodysystem.comnih.gov
Co-immunoprecipitation and Protein Complex Characterization
Co-immunoprecipitation (Co-IP) is a biochemical technique used to determine whether two or more proteins are part of a complex in a cell lysate. This method complements the findings from yeast two-hybrid screens by providing evidence of physical interaction in a more native cellular context. Co-IP experiments have been extensively used to confirm and characterize the interaction between Apterous and its cofactor Chip/dLdb. frontiersin.orgwikipedia.orgnih.govuni-freiburg.dewikipedia.orgavantiresearch.com In a typical Co-IP experiment, an antibody specific to one protein (e.g., Apterous) is used to immunoprecipitate that protein from a cell lysate. nih.gov If a second protein (e.g., Chip) is bound to the target protein, it will be co-precipitated and can be detected by Western blotting using an antibody against the second protein. nih.gov These studies have shown that Apterous and Chip physically interact and form a functional complex that is crucial for Apterous activity in developmental processes like wing development. frontiersin.orgwikipedia.org Characterization of this complex has suggested the formation of a multimeric structure, potentially a tetramer, involving Apterous and Chip. antibodysystem.comfrontiersin.org Co-IP has also been used to study the interaction of other proteins, such as Ssdp proteins, with Chip/dLdb complexes that include Apterous, revealing further complexity in the protein networks involving Apterous. uni-freiburg.de
Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to detect protein-DNA interactions. This method is essential for verifying that a transcription factor like Apterous can directly bind to specific DNA sequences in the regulatory regions of its target genes. In EMSA, a labeled DNA probe containing a putative binding site for the protein of interest is incubated with a protein source (e.g., purified protein or nuclear extract). If the protein binds to the DNA probe, it forms a protein-DNA complex that migrates slower through a non-denaturing polyacrylamide gel compared to the free DNA probe. This results in a "shift" in the mobility of the labeled DNA band. EMSA has demonstrated that this compound can bind to specific DNA sequences. uni-freiburg.de For instance, studies on the FMRFa neuropeptide gene, a target of Apterous in certain neurons, utilized EMSA to show that Apterous binds to specific TAAT motifs within the gene's enhancer region. uni-freiburg.de Furthermore, EMSA has confirmed the sequence-specific binding of Apterous to homeodomain-response elements (HD-REs) found in regulatory regions of target genes. These experiments provide direct evidence of Apterous's ability to interact with DNA, a key aspect of its function as a transcription factor.
Imaging and Cell Biology Techniques
Visualizing the location of this compound within cells and tissues is crucial for understanding its function in different biological contexts. Cell biology techniques, particularly microscopy, are vital for this purpose.
Confocal Microscopy for Protein Localization
Confocal microscopy is a powerful imaging technique that allows for the generation of high-resolution optical sections of fluorescently labeled samples, enabling the visualization of protein localization within cells and tissues. This technique has been widely applied in this compound research to determine its subcellular distribution and its presence in specific cell populations during development. Confocal microscopy has shown that this compound is typically localized in the nucleus, consistent with its role as a transcription factor. wikipedia.orgfishersci.ca Researchers have used antibodies against Apterous to visualize its expression pattern in various Drosophila tissues, including the wing imaginal disc and the embryonic nervous system. Double or triple labeling with antibodies against Apterous and other proteins or cellular markers, followed by confocal imaging, allows for the study of co-localization and the precise spatial relationship of Apterous with other cellular components or specific cell types. For example, confocal microscopy has been used to examine the localization of Apterous in embryonic neurons and to study its distribution relative to structures like adherens junctions in the wing disc. The ability of confocal microscopy to provide clear images of protein distribution within intact tissues makes it an indispensable tool for understanding the cellular context of Apterous function.
Live Imaging for Dynamic Developmental Processes
Live imaging techniques have become indispensable tools for observing and quantifying the dynamic behaviors of proteins and cells during development in vivo nih.gov. These methods allow researchers to visualize processes such as cell migration, adhesion, cytoskeletal rearrangements, and protein dynamics in real-time, offering insights that are not possible with fixed samples nih.gov. The application of live imaging to study this compound and its role in developmental processes has provided valuable data on its localization, expression patterns, and involvement in dynamic cellular events.
Studies utilizing live imaging in Drosophila have monitored apterous expression and its effects during wing development. For instance, visualizing the apterous expression pattern in the wing disc over time using fluorescent reporters like UAS CD8-GFP under the control of apGAL4 has revealed the dynamic establishment and refinement of the dorsal-ventral boundary researchgate.net. Time-lapse sequences have captured the progression of apterous expression from early larval stages through the third instar, showing how the dorsal-ventral boundary transitions from an irregular shape to a smooth, well-defined line researchgate.net.
Live imaging has also been applied to study myoblast fusion, a dynamic process where apterous-expressing founder cells play a role in directing muscle formation nih.govnih.gov. By using fluorescent proteins fused to markers for different cellular components and cell types, researchers have visualized the steps of myoblast fusion, including the adhesion of fusion-competent myoblasts to apterous-labeled myotubes and the subsequent incorporation of nuclei nih.gov. These studies have utilized constructs such as twist promoter-driven GFP::actin to visualize the mesoderm and specific enhancers like apME580-NLS::dsRed to label apterous-expressing cells nih.gov.
The use of fluorescent protein fusions is a common strategy in live imaging to track the localization and dynamics of apterous or cells expressing it. Fusion proteins like GFP::actin or nuclear localization signals fused to fluorescent proteins like DsRed.T4 allow for the visualization of specific cellular structures and the tracking of nuclei in apterous-expressing cells during dynamic events like myoblast fusion nih.gov. Membrane markers like Src::GFP and mCD8::GFP are also useful for observing cell membrane dynamics nih.gov.
Recent advancements in fluorescent proteins, such as mBeRFP, offer enhanced capabilities for multichannel live imaging, which can be applied to study apterous in conjunction with other proteins or cellular structures researchgate.net. Studies have utilized α-catenin-mBeRFP fusion proteins to follow adherens junction dynamics in the apterous domain during leg development, demonstrating the versatility of new fluorescent tools for observing dynamic processes in living samples researchgate.net.
Detailed research findings from live imaging experiments highlight the temporal and spatial dynamics of apterous expression and its downstream effects. For example, time-lapse imaging of wing discs has shown the precise timing of apterous expression initiation and the subsequent formation of the dorsal-ventral boundary researchgate.net. These studies have indicated that the smooth, well-defined boundary is established later in the third instar larval stage researchgate.net.
While specific quantitative data tables solely focused on this compound dynamics from live imaging were not extensively detailed in the search results, the descriptions of the experiments provide the basis for such data. For instance, time-lapse imaging captures changes in expression patterns over specific time intervals, which can be quantified. Similarly, tracking cell movements or fusion events in relation to apterous expression provides dynamic data.
Below is a conceptual representation of how data from live imaging of apterous expression during wing disc development might be presented in a table, based on the findings discussed:
| Developmental Stage (Approx. Time AFI) | Apterous Expression Pattern (Dorsal View) | D/V Boundary Morphology | Key Cellular Events Observed |
| Second Instar (0 h AFI) | Initial expression in proximal wing disc | Not yet smooth/defined | Initiation of dorsal fate |
| Third Instar (40 h AFI) | Expanding dorsal domain | Appears non-oriented | Cell divisions occurring |
| Third Instar (64 h AFI) | Well-established dorsal domain | Smooth and well-defined | Boundary refinement |
| Third Instar (96 h AFI) | Stable dorsal expression | Smooth and well-defined | Continued growth |
Another area where live imaging provides dynamic data is in studying the cellular behaviors during myoblast fusion influenced by apterous-expressing founder cells. Although detailed quantitative tables of protein dynamics were not found, the qualitative descriptions provide insights into the temporal sequence of events.
| Event | Observation in Apterous-labeled Myotubes | Associated Structures Visualized (Examples) |
| Adhesion of Fusion-Competent Myoblast | Contact made with labeled myotube | Cell membranes (e.g., using mCD8::GFP) |
| Actin Focus Formation at Adhesion Site | Actin accumulation observed | Actin cytoskeleton (e.g., using GFP::actin) |
| Fusion Event | Membrane merging, incorporation of nuclei | Nuclei (e.g., using NLS::DsRed.T4) |
Note: This table is illustrative, based on descriptions of myoblast fusion live imaging nih.gov. Actual data would involve measurements of timing, duration, and spatial localization.
Future Directions and Broader Research Implications of Apterous Protein Studies
Elucidating Uncharacterized Functions in Developmental Contexts
While the role of apterous in dorsal-ventral wing patterning and the development of specific muscle subsets and neurons in Drosophila is well-established, there remain many uncharacterized or less understood functions in various developmental contexts. Future research aims to uncover these hidden roles. Studies have indicated apterous's involvement in embryonic muscle patterning, with mutations leading to the loss of specific muscles and misexpression causing ectopic muscle development. uniprot.org Its expression in the embryonic brain and ventral nerve cord suggests roles in neural development beyond the well-characterized neuronal subsets. thieme-connect.com Further investigation is needed to fully understand its precise functions in these areas and potentially in other tissues or developmental stages where its expression or influence has been observed but not thoroughly explored. The nuances of how apterous contributes to the formation of boundaries between tissues and its requirement for the development of wing and haltere imaginal discs also warrant further detailed study. semanticscholar.org
Understanding Complex Gene Regulatory Networks Mediated by Apterous Protein
Apterous functions primarily as a transcription factor, often forming complexes with cofactors like Chip/dLdb to regulate target gene expression. thieme-connect.comguidetopharmacology.orgneobioscience.comnih.gov A key future direction involves comprehensively mapping and understanding the complex gene regulatory networks (GRNs) controlled by apterous. While some downstream targets like Notch, wingless, cut, and Beadex have been identified thieme-connect.comsemanticscholar.orgguidetopharmacology.orgnih.govsdbonline.org, the complete suite of genes directly and indirectly regulated by apterous remains to be elucidated. Future studies will likely employ advanced genomic techniques to identify novel target genes and regulatory elements. Furthermore, understanding the dynamic nature of the Apterous-Chip complex, how its formation and activity are modulated by other proteins (such as the inhibitory protein dLMO/Beadex) guidetopharmacology.orgnih.govnih.gov, and how it integrates signals from various pathways will be critical. Research into the post-transcriptional regulation of apterous, potentially involving microRNAs like mir-9a, also presents a promising avenue for understanding the intricate control of its activity. nih.gov
Advancing Knowledge in Neural Circuit Formation and Cognitive Functions
Recent research has highlighted a significant role for apterous in the adult Drosophila brain, particularly in neural circuit formation and cognitive functions like long-term memory. Apterous is expressed in key brain regions involved in learning and memory, such as the mushroom bodies and clock neurons. neobioscience.comsdbonline.orgmassbank.eu Studies have shown that apterous is required for the consolidation and maintenance of long-term memories. neobioscience.comsdbonline.orgmassbank.eu Future research will aim to pinpoint the specific neural circuits and neuronal subsets where apterous function is essential for memory formation and retrieval. Investigating the molecular mechanisms by which apterous influences neuronal activity, such as its newly discovered role in regulating GABA receptor responses in clock neurons, is another crucial area. massbank.eu Understanding how apterous contributes to adult neurodevelopment and plasticity, beyond its embryonic roles in neural differentiation and axon pathfinding, will provide valuable insights into the molecular basis of complex behaviors and potentially inform research into memory disorders. thieme-connect.comnih.govwikipedia.org
Insights into Evolutionary Developmental Biology (EvoDevo)
The remarkable evolutionary conservation of apterous and its homologs across diverse species, from insects to vertebrates and annelids, makes it a prime subject for Evolutionary Developmental Biology (EvoDevo) studies. nih.govnih.govwikipedia.orgabertay.ac.ukr-project.orgmdpi.comnih.gov Future research in this area will continue to explore how this conserved genetic toolkit component is utilized and modified to generate morphological diversity. Comparative studies of apterous function and regulation in a wider range of organisms can shed light on the evolution of structures like appendages and nervous systems. For instance, investigating the divergent roles of apterous homologs in appendage development across different phyla can reveal how similar genetic tools are co-opted for different purposes. nih.govnih.gov The specific case of apterous A in butterflies, where it has evolved novel roles in surface-specific wing patterning and the development of sexual traits, provides a compelling example of how changes in gene regulation can lead to evolutionary innovation. Future work can focus on identifying the changes in cis-regulatory elements or protein interactions that underlie these functional divergences.
Potential for Comparative Biology Studies and Understanding Mammalian Homologs
The functional conservation between Drosophila apterous and its mammalian homologs, particularly Lhx2, presents significant opportunities for comparative biology and translational research. nih.govabertay.ac.ukr-project.org The ability of human Lhx2 to rescue apterous mutant phenotypes in flies demonstrates a deep-seated conservation of function. abertay.ac.ukr-project.org Mammalian Lhx2 is known to play critical roles in forebrain development, eye formation, and other processes. nih.govebi.ac.uk Future research can leverage the genetic tractability of Drosophila to model and understand aspects of mammalian Lhx2 function and the pathways it regulates. Comparative studies investigating the shared and divergent molecular mechanisms employed by apterous and Lhx2 in neural development and other conserved processes can provide insights relevant to human neurological disorders and developmental abnormalities associated with LHX2 gene dysfunction. massbank.eur-project.orggenecards.org Understanding the similarities and differences in how these homologous proteins interact with cofactors and target genes in different species will be a key focus.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Apterous (Ap) protein’s dual roles in development and adult physiology?
- Answer: Drosophila melanogaster is the primary model organism due to its genetic tractability and conserved Ap functions. For developmental studies (e.g., wing patterning), larval and pupal stages are analyzed using mutants like Ap^56f . For adult roles (e.g., memory consolidation), courtship suppression assays and adult-specific RNAi knockdown in clock neurons (e.g., l-LNvs) are employed . Methodological advantages include precise temporal control (Gal4/UAS system) and behavioral quantification tools.
Q. What biochemical techniques are used to confirm Apterous protein interactions with cofactors like Chip and dLMO?
- Answer: Co-immunoprecipitation (Co-IP) is standard for validating physical interactions. For example, Ap-Chip complexes in wing discs are isolated using anti-Ap antibodies, followed by Western blotting for Chip . Competition assays (e.g., adding recombinant dLMO to disrupt Ap-Chip binding) quantify interaction dynamics. Structural techniques like X-ray crystallography resolve binding interfaces .
Q. How can researchers distinguish between developmental and adult-specific functions of this compound?
- Answer: Conditional knockout systems (e.g., temperature-sensitive Gal80) allow stage-specific gene silencing. For adult studies, RNAi is induced post-eclosion to avoid developmental interference. Rescue experiments (e.g., reintroducing Ap in clock neurons of mutants) confirm adult-specific roles in memory .
Advanced Research Questions
Q. What experimental strategies address contradictions in Apterous’s role as a transcription factor versus a post-developmental regulator?
- Answer: Dual RNA-seq and ChIP-seq on developmental (wing discs) and adult (brain) tissues identify stage-specific targets. For example, Ap binds to GABA receptor promoters in adults but not during development . Pharmacological inhibition (e.g., GABA receptor antagonists) and epistasis experiments (e.g., Ap mutants crossed with GABA pathway mutants) dissect direct vs. indirect effects .
Q. How should transcriptomic data from apterous morphs be analyzed to identify conserved regulatory networks?
- Answer: RNA-seq on apterous vs. macropterous morphs (e.g., Gerris gigas) is processed using pipelines like DESeq2 for differential expression. GO enrichment (via DAVID) and pathway analysis (KEGG) highlight conserved pathways (e.g., insulin signaling, lipid metabolism). Validation includes qPCR for genes like Imp-L2 and Lsd-2, which show log2Fold changes >1.5 in apterous morphs .
Q. What controls are critical for studying Apterous-mediated GABA receptor regulation in memory experiments?
- Answer: Include (1) wild-type controls for baseline GABA activity, (2) Ap mutants with/without GABA receptor overexpression (UAS-GABA-R), and (3) rescue experiments (Ap expression in mutants). Quantify GABA receptor mRNA (RT-qPCR) and protein levels (immunostaining) in l-LNvs. Behavioral controls (e.g., courtship assays under non-stress conditions) isolate memory-specific effects .
Q. How can protein interaction databases improve hypothesis generation for Apterous-related studies?
- Answer: Tools like STRING and BioGRID integrate Ap interaction data (e.g., Chip, dLMO). For novel interactions, yeast two-hybrid screens or AlphaFold-predicted structures guide targeted Co-IPs. Cross-reference with tissue-specific expression data (FlyAtlas) to prioritize interactions in relevant contexts (e.g., neuronal vs. wing tissues) .
Q. What methodologies resolve conflicting findings on Apterous’s role in non-Drosophila systems?
- Answer: Comparative studies in Tribolium or Apis (using CRISPR-Cas9 knockouts) test functional conservation. For mammals, analyze homologs (e.g., Lhx2) via conditional knockouts in murine hippocampal neurons. Cross-species RNA-seq meta-analyses (using SRA datasets) identify shared transcriptional targets .
Methodological Guidelines
Designing reproducible experiments for this compound-nucleic acid interaction studies:
- Use EMSA (Electrophoretic Mobility Shift Assay) with purified Ap protein and fluorescently labeled DNA probes. Include cold competition (unlabeled DNA) and supershift (anti-Ap antibody) controls. For in vivo validation, CRISPR-edited promoter regions (e.g., GABA receptor locus) are tested via luciferase reporter assays .
Best practices for data contradiction analysis in Apterous research:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses. For example, if Ap mutants show variable memory phenotypes, stratify data by genetic background (e.g., w^1118 vs. Canton-S) and environmental factors (e.g., stress duration). Meta-analyses of published datasets (e.g., FlyBase) identify confounding variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
